molecular formula C21H18ClN3O3 B12465127 N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide

N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide

Cat. No.: B12465127
M. Wt: 395.8 g/mol
InChI Key: BIWUBVLCAYMEQX-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of carboximidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route may include:

    Nitration: Introduction of a nitro group to a phenol derivative.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Benzylation: Addition of a benzyl group to the phenol derivative.

    Formation of Carboximidamide: Reaction of the benzylated, chlorinated, and nitrated phenol with a suitable amine to form the carboximidamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-ethylbenzenecarboximidamide: Similar structure with an ethyl group instead of a methyl group.

    N-benzyl-4-(2-bromo-4-nitrophenoxy)-N’-methylbenzenecarboximidamide: Similar structure with a bromo group instead of a chloro group.

    N-benzyl-4-(2-chloro-4-aminophenoxy)-N’-methylbenzenecarboximidamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of the benzyl, chloro-nitrophenoxy, and methylbenzenecarboximidamide groups in N-benzyl-4-(2-chloro-4-nitrophenoxy)-N’-methylbenzenecarboximidamide imparts distinct chemical properties, such as specific reactivity patterns and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

N-benzyl-4-(2-chloro-4-nitrophenoxy)-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C21H18ClN3O3/c1-23-21(24-14-15-5-3-2-4-6-15)16-7-10-18(11-8-16)28-20-12-9-17(25(26)27)13-19(20)22/h2-13H,14H2,1H3,(H,23,24)

InChI Key

BIWUBVLCAYMEQX-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NCC3=CC=CC=C3

Origin of Product

United States

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